5-Phenylpyrazolidin-3-one

Übersicht

Beschreibung

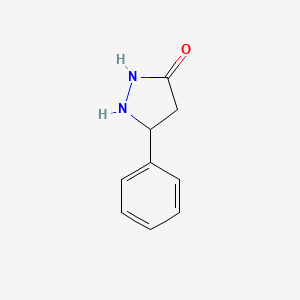

5-Phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C9H10N2O It is a derivative of pyrazolidinone, characterized by a phenyl group attached to the fifth position of the pyrazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazolidin-3-one typically involves the reaction of hydrazine hydrate with α,β-unsaturated esters or β-hydroxy esters. One common method includes the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and solvent conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted pyrazolidinones.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolidinones and azomethinimines, which are useful in different applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Phenylpyrazolidin-3-one is characterized by the molecular formula and a molecular weight of approximately 162.19 g/mol. The compound features a pyrazolidinone framework with a phenyl group at the fifth position, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant effects by modulating neurotransmitter pathways and ion channel activity in neuronal tissues. For example, 1-methyl-5-phenylpyrazolidin-3-one has demonstrated promising anticonvulsant activity in animal models .

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro studies indicated significant reductions in pro-inflammatory cytokine levels in macrophage cultures treated with this compound .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Its potential as a new antimicrobial agent is supported by comparative studies with other pyrazolidinone derivatives .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of complex heterocyclic compounds used in various industrial applications:

- Dyes and Pigments : The compound is utilized in the production of dyes due to its ability to undergo electrophilic aromatic substitution reactions, making it valuable in the dye manufacturing industry .

- Chemosensors : The interaction of this compound with metal ions allows it to function as a chemosensor. This application is particularly relevant in environmental monitoring and analytical chemistry .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related compounds within the pyrazolidinone family:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-one | Contains a methoxy group | Known for potent analgesic properties |

| 1-(4-Methoxyphenyl)-3-methylpyrazolidin-5-one | Methyl group instead of phenyl | Exhibits anti-inflammatory activity |

| 5-(4-Chlorophenyl)-1-phenylpyrazolidin-3-one | Chlorine substitution on phenyl | Enhanced antimicrobial properties |

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyrazolidinone derivatives found that this compound significantly inhibited growth against key bacterial strains, indicating its potential as an antimicrobial agent.

Inflammation Models

In vitro models assessing the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its application in treating inflammatory diseases.

Cancer Cell Studies

Research on cancer cell lines revealed that this compound induced apoptosis and inhibited DNA synthesis in cancer cells, highlighting its potential role in cancer therapy .

Wirkmechanismus

The mechanism of action of 5-Phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, in its role as a chemosensor, the compound forms complexes with metal ions, leading to changes in its electronic properties. This interaction is often studied using electron spectroscopy to identify efficient chemosensors toward specific ions .

Vergleich Mit ähnlichen Verbindungen

Phenylbutazone: Another pyrazolidinone derivative with anti-inflammatory properties.

Phenidone: Known for its anti-inflammatory and antioxidant activities.

Azomethinimines: Compounds derived from reactions involving 5-Phenylpyrazolidin-3-one, used as chemosensors.

Uniqueness: this compound is unique due to its specific structural features and the versatility of its applications. Its ability to form stable complexes with metal ions and its potential in medicinal chemistry distinguish it from other similar compounds.

Biologische Aktivität

5-Phenylpyrazolidin-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antitumor effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazolidinone framework, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 176.22 g/mol. The structural features of this compound allow for various interactions with biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, similar compounds in the pyrazolidinone family have been reported to possess significant antibacterial and antifungal activities, indicating that this compound may share these beneficial properties .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Antitumor Activity

Recent findings suggest that this compound exhibits antitumor properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This mechanism is particularly relevant for its potential use in cancer therapy . The compound's ability to activate hypoxia-inducible factor (HIF) pathways has also been noted, which may enhance its therapeutic efficacy in ischemic conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrazolidinone derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Inflammation Models : In vitro models assessing the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential application in inflammatory diseases .

- Cancer Cell Studies : In cancer research, this compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability and induction of apoptosis markers such as caspase activation .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-one | Contains a methoxy group | Known for potent analgesic properties |

| 1-(4-Methoxyphenyl)-3-methylpyrazolidin-5-one | Methyl group instead of phenyl | Exhibits anti-inflammatory activity |

| 5-(4-Chlorophenyl)-1-phenylpyrazolidin-3-one | Chlorine substitution on phenyl | Enhanced antimicrobial properties |

The comparative analysis highlights the structural diversity within the pyrazolidinone family and their associated biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Phenylpyrazolidin-3-one, and how can reaction parameters be optimized?

- Methodological Answer : A common synthesis involves condensation of this compound with heterocyclic aldehydes in refluxing 2-propanol (2-PrOH) for 1.5 hours. Key parameters include stoichiometric ratios, solvent choice (e.g., 2-PrOH for solubility and reflux efficiency), and purification via recrystallization. For example, yields are improved by controlled cooling and solvent selection for recrystallization .

Q. How is 5-Phenylpyrazrazolidin-3-one characterized spectroscopically to confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretching bands at 1658–1673 cm⁻¹ and C=N⁺ groups near 1600 cm⁻¹ .

- ¹H NMR : Identify diastereotopic CH₂ protons (doublets of doublets at 2.93–3.38 ppm) and methine protons (singlets at 7.10–7.30 ppm) .

Q. What strategies are used to synthesize derivatives of this compound for biological testing?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation. For instance, reacting this compound with benzo[d]imidazole or substituted aldehydes introduces functional groups. Substituent choice (e.g., 4-methoxyphenyl, 4-chlorophenyl) is critical for modulating bioactivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use the disc diffusion method against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans). Key steps:

- Prepare compound-impregnated discs at standardized concentrations.

- Measure zones of inhibition relative to controls (e.g., fluconazole for fungi).

- Validate results with minimum inhibitory concentration (MIC) assays for active compounds .

Q. How can contradictory reports on the bioactivity of this compound derivatives be resolved?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends. For example, 4-chlorophenyl derivatives (4g) show enhanced antifungal activity due to increased lipophilicity .

- Purity Verification : Use HPLC or mass spectrometry to rule out impurities affecting bioactivity.

- Assay Standardization : Ensure consistent inoculum size and incubation conditions across studies .

Q. What mechanistic studies are recommended to elucidate the antimicrobial mode of action of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Target microbial enzymes (e.g., fungal lanosterol demethylase or bacterial dihydrofolate reductase).

- Molecular Docking : Model interactions between derivatives and enzyme active sites using software like AutoDock.

- Membrane Permeability Tests : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .

Q. How can the stability of this compound be assessed under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, or UV light.

- Analytical Monitoring : Track degradation via HPLC (retention time shifts) or FT-IR (loss of carbonyl bands).

- pH Stability : Test solubility and stability in buffers (pH 3–9) to identify optimal storage conditions .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data for this compound derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate substituent properties (Hammett σ, logP) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or substituent data to identify key activity drivers.

- Machine Learning : Train models (e.g., random forests) on datasets to predict novel active derivatives .

Eigenschaften

IUPAC Name |

5-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCDISPKCBTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296577 | |

| Record name | 5-phenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-12-6 | |

| Record name | NSC109955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.